Methyl 2-pentenoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-pent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAHGFJTIVZLFB-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-59-7, 15790-88-2 | |
| Record name | 2-Pentenoic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15790-88-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nomenclature and Stereoisomerism in Methyl 2 Pentenoate Research
IUPAC Naming Conventions and (E)/(Z) Isomerism of Methyl 2-pentenoate
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is methyl pent-2-enoate. pnas.orgstudymind.co.uk The molecule possesses a carbon-carbon double bond between the second and third carbon atoms of the pentenoate chain. This double bond restricts rotation, leading to the existence of two geometric isomers, designated as (E) and (Z). smolecule.comresearchgate.net
The (E)/(Z) notation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. nih.gov For each carbon of the double bond, the attached groups are assigned priorities based on atomic number. If the higher-priority groups on each carbon are on opposite sides of the double bond, the isomer is labeled (E) (from the German entgegen, meaning opposite). If they are on the same side, it is labeled (Z) (from the German zusammen, meaning together). smolecule.comresearchgate.netnih.gov
In this compound, the substituents on the C2-C3 double bond are a hydrogen and a carboxyl group (on C2) and an ethyl group and a hydrogen (on C3). For C2, the carboxyl group (-COOCH3) has a higher priority than the hydrogen atom. For C3, the ethyl group (-CH2CH3) has a higher priority than the hydrogen atom. Therefore, in the (E)-isomer, the carboxyl and ethyl groups are on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side.
| Isomer | IUPAC Name | Synonyms | CAS Registry Number |
|---|---|---|---|
| (E)-isomer | methyl (E)-pent-2-enoate | Methyl (2E)-pent-2-enoate, Methyl trans-2-pentenoate | 818-59-7 pnas.orgstudymind.co.uk |
| (Z)-isomer | methyl (Z)-pent-2-enoate | Methyl (2Z)-pent-2-enoate, Methyl cis-2-pentenoate | 15790-88-2 studymind.co.uk |
Stereochemical Assignment Methodologies for this compound and its Derivatives
The definitive assignment of the (E) and (Z) configurations of this compound and its derivatives relies on a suite of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectroscopy is a powerful tool for distinguishing between (E) and (Z) isomers. The chemical shift of the vinyl protons (the hydrogens on the C=C double bond) is particularly informative. For α,β-unsaturated esters, the β-vinyl proton of the (E)-isomer typically resonates at a lower field (higher ppm value) compared to the (Z)-isomer. nih.gov This difference arises from the deshielding effect of the carbonyl group, which is spatially closer to the β-vinyl proton in the (E) configuration.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is instrumental in both separating and identifying the isomers of this compound. The two isomers often exhibit different retention times on a gas chromatography column. studymind.co.uk Mass spectrometry provides fragmentation patterns that can aid in confirming the molecular structure. Chiral GC-MS has been effectively used to analyze the (E) and (Z) isomers of the related 2-methyl-2-pentenoic acid. studymind.co.uk
Chiral Chromatography: For derivatives of this compound that are chiral, chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography can be employed to separate enantiomers. cabidigitallibrary.org This is particularly relevant when the ester is formed from a chiral alcohol or when reactions involving the double bond create a new stereocenter. The use of chiral stationary phases allows for the differential interaction with each enantiomer, leading to their separation. researchgate.net
| Technique | Principle of Differentiation | Key Observables |
|---|---|---|
| ¹H NMR Spectroscopy | Anisotropic effect of the carbonyl group on vinyl proton chemical shifts. nih.gov | Different chemical shifts for the β-vinyl proton in (E) and (Z) isomers. |
| GC-MS | Differential interaction with the stationary phase leading to different retention times. studymind.co.uk | Separation of isomers and characteristic mass spectra. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. researchgate.netcabidigitallibrary.org | Separation of enantiomeric derivatives. |
Impact of Isomerism on Chemical Reactivity and Biological Activity of this compound
The geometric isomerism of this compound has a profound influence on its chemical reactivity and biological activity, with the (E) and (Z) isomers often exhibiting markedly different behaviors.
Chemical Reactivity: The spatial arrangement of the substituents around the double bond affects the steric environment and the electronic properties of the molecule, thereby influencing its reactivity. For instance, in Diels-Alder reactions, where the α,β-unsaturated ester acts as a dienophile, the stereochemistry of the starting isomer can dictate the stereochemical outcome of the cycloadduct. Research on the total synthesis of steroids has utilized methyl Z-2-methyl-4-oxo-2-pentenoate in a regio- and stereoselective diene addition, highlighting the importance of the (Z)-isomer's geometry for achieving the desired product. researchgate.net Similarly, in Horner-Wadsworth-Emmons reactions, the choice of reagents and reaction conditions can lead to the selective formation of either the (E) or (Z) isomer of α,β-unsaturated esters. researchgate.net
Biological Activity: The biological activity of this compound and its derivatives is highly dependent on their stereochemistry. A striking example is found in the chemical communication of the neotropical root weevil, Diaprepes abbreviatus. The male-produced pheromone has been identified as a derivative of this compound, specifically methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate. usda.govnih.govallfordrugs.comresearchgate.net Crucially, the (E)-isomer is biologically active and attractive to females, while the corresponding (Z)-isomer is inactive. usda.govnih.govallfordrugs.comresearchgate.net This demonstrates that the specific geometric arrangement of the (E)-isomer is essential for its recognition by the female weevil's receptors.
Another instance of the biological significance of the (E)-isomer is seen in dominicalure-1, an aggregation pheromone of the lesser grain borer, Rhyzopertha dominica. This pheromone is the (S)-(+)-1-methylbutyl ester of (E)-2-methyl-2-pentenoic acid, further emphasizing the prevalence and importance of the (E)-configuration in insect pheromones derived from this structural motif. cabidigitallibrary.org
| Isomer | Context | Observed Effect |
|---|---|---|
| (E)-isomer | Pheromone of Diaprepes abbreviatus (as a derivative) | Biologically active, attracts females. usda.govnih.govallfordrugs.comresearchgate.net |
| (Z)-isomer | Pheromone of Diaprepes abbreviatus (as a derivative) | Biologically inactive. usda.govnih.govallfordrugs.comresearchgate.net |
| (E)-isomer | Pheromone of Rhyzopertha dominica (as a derivative) | Active component of the aggregation pheromone. cabidigitallibrary.org |
| (Z)-isomer | Diels-Alder reaction in steroid synthesis (as a derivative) | Key for achieving specific stereochemical outcomes. researchgate.net |
Advanced Synthetic Methodologies and Reaction Pathways of Methyl 2 Pentenoate
Chemo- and Stereoselective Synthesis of Methyl 2-pentenoate and Analogs
The synthesis of α,β-unsaturated esters like this compound requires precise control over the chemical and spatial arrangement of atoms to ensure the desired isomer is obtained. evitachem.commdpi.com Modern synthetic strategies focus on achieving high selectivity to avoid the formation of unwanted byproducts and simplify purification processes. organic-chemistry.org These methods often involve multi-step pathways, beginning with the construction of a carboxylic acid precursor, which is then esterified. google.comchemicalbook.com Key approaches include aqueous-phase aldol (B89426) condensation-oxidation reactions and catalytic Reppe hydroesterification-isomerization, which offer environmentally conscious and high-yield alternatives to traditional methods.
Aldol Condensation-Oxidation Pathways in Aqueous Media for 2-Methyl-2-pentenoic Acid Precursors
A prominent two-step method for synthesizing 2-methyl-2-pentenoic acid, the direct precursor to this compound, involves an aldol condensation of propanal followed by the oxidation of the resulting aldehyde. researchgate.netgoogle.com This pathway is notable for its use of water as a solvent, which significantly reduces environmental impact by avoiding traditional organic solvents. google.com The process begins with the self-condensation of propanal to form 2-methyl-2-pentenal (B83557), which is subsequently oxidized to the target carboxylic acid. researchgate.net
The initial step, the self-condensation of propanal, is typically base-catalyzed. researchgate.netresearchgate.net The reaction's efficiency is highly dependent on parameters such as temperature, catalyst concentration, and molar ratios of reactants. researchgate.net Research has identified optimized conditions to maximize the yield of the intermediate, 2-methyl-2-pentenal. For instance, using a strong anion-exchange resin as a catalyst in an aqueous medium at 35°C can achieve 97% conversion of propanal with 95% selectivity to 2-methyl-2-pentenal within one hour. researchgate.net Another study achieved a 93% yield using a specific molar ratio of sodium hydrate (B1144303) to propanal at 40°C. researchgate.net
Table 1: Optimized Parameters for Propanal Aldol Condensation
| Parameter | Condition Set A | Condition Set B |
| Catalyst | Sodium Hydrate (NaOH) | Anion-Exchange Resin |
| Propanal:Catalyst Molar Ratio | 1 : 0.09 researchgate.net | N/A |
| Catalyst Concentration | 2% w(NaOH) researchgate.net | 0.4 g/mL researchgate.net |
| Temperature | 40°C researchgate.net | 35°C researchgate.net |
| Reaction Time | 45 minutes researchgate.net | 1 hour researchgate.net |
| Yield/Selectivity | 93% Yield researchgate.net | 95% Selectivity researchgate.net |
| Solvent | Not specified (likely aqueous) | Aqueous researchgate.net |
Following the aldol condensation, the intermediate 2-methyl-2-pentenal is oxidized to 2-methyl-2-pentenoic acid. google.com A highly effective and inexpensive oxidant for this transformation is sodium chlorite (B76162) (NaClO₂), often used in conjunction with a scavenger like hydrogen peroxide (H₂O₂) to handle byproducts. researchgate.net The reaction is typically performed under acidic conditions (pH 4.8–5.0) in an aqueous medium. Optimization of molar ratios and reaction time is crucial for maximizing the yield, which can reach up to 85%. researchgate.net
Table 2: Optimized Conditions for the Oxidation of 2-Methyl-2-pentenal
| Parameter | Optimized Condition |
| Oxidizing Agent | Sodium Chlorite (NaClO₂) researchgate.net |
| Co-reagent | Hydrogen Peroxide (H₂O₂) researchgate.net |
| NaClO₂ : Aldehyde Molar Ratio | 1.6 : 1 researchgate.net |
| H₂O₂ : Aldehyde Molar Ratio | 1.2 : 1 researchgate.net |
| Solvent | Acetonitrile (B52724) (50 mL) researchgate.net |
| Reaction Time | 3 hours researchgate.net |
| Yield | up to 85% researchgate.net |
Propanal Aldol Condensation: Reaction Parameters and Optimization
Reppe Hydroesterification-Isomerization Approaches
An alternative synthetic route to 2-methyl-2-pentenoic acid involves a two-step Reppe-type process. This method starts with piperylene (1,3-pentadiene), which undergoes hydroesterification, followed by an acid-catalyzed isomerization of the double bond to yield the final product. This catalytic approach is noted for its high atom economy, with a reported yield of 89.7%.
The first step is the hydroesterification of piperylene with carbon monoxide and water. This reaction is catalyzed by a rhodium/phosphine (B1218219) complex. The process is conducted under a carbon monoxide pressure of 2.0–3.5 MPa and at a temperature of 90–110°C. The rhodium catalyst, often combined with phosphine ligands, is highly effective for this transformation, and catalyst recovery and reuse rates can exceed 95%. nih.gov These rhodium-phosphine systems are favored for their mild reaction conditions and high catalytic performance in carbonylation reactions. nih.govscielo.org.mx
The hydroesterification of piperylene initially produces cis/trans-2-methyl-3-pentenoic acid. To obtain the desired 2-methyl-2-pentenoic acid, the double bond must be isomerized from the 3-position to the 2-position. This is achieved through acid-catalyzed isomerization. ruhr-uni-bochum.de A common catalyst for this step is zinc chloride in acetic acid (5–15% w/w), with the reaction proceeding at 60–70°C for 2–4 hours to yield the final trans-2-methyl-2-pentenoic acid. This type of double bond migration is a key strategy for converting internal olefins to more functional isomers. acs.org
Catalytic Systems in Hydroesterification (e.g., Rh/Phosphine)
Alternative Synthetic Routes to 2-Methyl-2-pentenoic Acid from Various Precursors
2-Methyl-2-pentenoic acid, a key precursor to its methyl ester, can be synthesized through various chemical pathways starting from different materials. These routes offer varying degrees of efficiency, scalability, and environmental impact.
One of the early methods for synthesizing 2-methyl-2-pentenoic acid involves the use of 2-pentanone as a starting material. A notable approach is the cyanide-mediated synthesis. This process begins with the nucleophilic addition of sodium cyanide to 2-pentanone, forming a cyanohydrin intermediate. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by dehydration, yields the desired α,β-unsaturated acid. Another documented pathway involves addition, hydrolysis, and decarboxylation steps. google.com However, the use of highly toxic cyanide presents significant safety and environmental concerns, which has led to the exploration of alternative methods.
A multi-step synthesis starting from 2-methylvaleric acid (also known as 2-methylpentanoic acid) is a classic approach to introduce the double bond at the 2-position. This process typically involves the following sequence:
α-Bromination: 2-Methylvaleric acid is subjected to bromination at the alpha-carbon, often using N-bromosuccinimide (NBS) or bromine in the presence of a catalyst like phosphorus trichloride (B1173362) (PCl₃).
Esterification: The resulting α-bromo acid is then esterified, for example, with methanol (B129727), to protect the carboxylic acid and facilitate the subsequent elimination step.
Elimination (Dehydrobromination): The α-bromo ester undergoes an elimination reaction, typically by treatment with a base, to form the α,β-unsaturated ester, this compound.
Saponification: Finally, the ester is hydrolyzed back to the carboxylic acid, 2-methyl-2-pentenoic acid, usually by heating with an aqueous base like sodium hydroxide (B78521), followed by acidification.
A more direct route involves the hydrolysis of 2-methyl-2-pentenenitrile. The nitrile itself can be prepared from 2-methyl-2-pentenal, which is obtained from the self-condensation of propanal. The 2-methyl-2-pentenal is converted to its oxime using hydroxylamine, which is then dehydrated to the nitrile. google.com
The final step, the hydrolysis of 2-methyl-2-pentenenitrile to 2-methyl-2-pentenoic acid, can be achieved under acidic conditions. For instance, a patent describes a method where the nitrile is added dropwise to 65% phosphoric acid at 100°C. After several hours of heating, the product is extracted and purified, with a reported yield of 92%. google.com
| Parameter | Value |
| Reactant | 2-Methyl-2-pentenenitrile |
| Reagent | 65% Phosphoric Acid |
| Temperature | 100°C |
| Reaction Time | 5 hours (addition) + 3 hours (insulation) |
| Yield | 92% |
| Purification | Toluene extraction and rectification |
This table presents the reaction conditions for the hydrolysis of 2-methyl-2-pentenenitrile as described in a patent. google.com
Enzymatic hydrolysis offers a greener alternative. For example, nitrilase enzymes can catalyze the regioselective hydrolysis of nitriles to carboxylic acids under mild conditions. cdnsciencepub.com
The dehydration of 2-hydroxy-2-methylvaleric acid is a frequently cited method for the preparation of 2-methyl-2-pentenoic acid. chemicalbook.comguidechem.com This tertiary alcohol can be synthesized from 2-pentanone via the formation of a cyanohydrin followed by hydrolysis. The subsequent dehydration is typically achieved by distillation, often under acidic conditions, which facilitates the elimination of a water molecule to form the α,β-unsaturated carboxylic acid. quora.com The mechanism involves protonation of the hydroxyl group by an acid catalyst, followed by the loss of water to form a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene product. youtube.comchegg.com The thermal dehydration of 2-hydroxy-2-propylpentanoic acid, a related compound, is performed at high temperatures (230–240°C) and can be catalyzed by tertiary amines.
Synthesis via 2-Methyl-2-pentenenitrile Hydrolysis
Synthesis of Deuterated this compound Derivatives
The synthesis of isotopically labeled compounds is crucial for mechanistic studies and metabolic tracing. A study has reported the heterogeneous asymmetric hydrogenation and deuteration of 2-methyl-2-pentenoic acid over palladium-supported catalysts. chemsrc.comsigmaaldrich.com This method allows for the introduction of deuterium (B1214612) atoms into the molecule.
The synthesis of a related deuterated compound, (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3, involves starting with 3-methyl-2-pentenoic acid and ethyl alcohol. Deuterium atoms are introduced through a deuterium exchange reaction. smolecule.com This suggests that similar strategies could be employed for the synthesis of deuterated this compound, for example, by using deuterated methanol for the esterification step or by performing the synthesis in a deuterated solvent to facilitate H/D exchange at specific positions.
| Starting Material | Key Steps for Deuteration | Resulting Feature |
| 2-Methyl-2-pentenoic acid | Hydrogenation/deuteration over Pd catalyst | Deuterium incorporation |
| 3-Methyl-2-pentenoic acid | Deuterium exchange reaction | Deuterated ester product |
This table outlines general strategies for the synthesis of deuterated derivatives related to this compound. chemsrc.comsigmaaldrich.comsmolecule.com
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms leading to the formation of this compound is essential for optimizing synthetic routes and controlling product stereochemistry.
One of the well-studied mechanisms involves the pyrolysis of pyrazolines. The pyrolysis of cis- and trans-3,5-dimethyl-3-carbomethoxy-Δ¹-pyrazoline has been shown to produce methyl 2-methyl-cis-2-pentenoate and methyl 2-methyl-trans-2-pentenoate, respectively. cdnsciencepub.comevitachem.comcdnsciencepub.com The reaction is stereospecific, suggesting a concerted mechanism or one involving a short-lived diradical intermediate where the stereochemistry is retained. cdnsciencepub.comresearchgate.net The formation of olefin products is proposed to occur through a transition state where positive charge develops on the C5 position of the pyrazoline ring. researchgate.net The loss of nitrogen is required to happen from the side of the pyrazoline that is trans to the hydrogen at C-4. cdnsciencepub.com
In a different context, mechanistic investigations into tandem acid/Pd-catalyzed reactions have shown that substrates can rearrange to form aldehydes via a evitachem.comresearchgate.net hydrogen migration. researchgate.net This type of rearrangement could be relevant in certain synthetic pathways to unsaturated esters.
Reaction Kinetics and Thermodynamics of Key Synthesis Steps
The synthesis of this compound and related α,β-unsaturated esters often involves multi-step pathways where understanding the kinetics and thermodynamics of each step is crucial for optimizing reaction conditions and maximizing yield.
A common route to the precursor, 2-methyl-2-pentenoic acid, involves the self-condensation of propanal. researchgate.net This aldol condensation is typically base-catalyzed. The subsequent oxidation of the resulting 2-methyl-2-pentenal to 2-methyl-2-pentenoic acid is a key step. The kinetics of this oxidation are influenced by the choice of oxidizing agent and reaction conditions. For instance, the use of sodium chlorite (NaClO₂) as an oxidant, with hydrogen peroxide as a co-oxidant, has been studied. researchgate.net The reaction rate is dependent on the molar ratios of the reactants. researchgate.net
Thermodynamic data for the synthesis of this compound itself is not extensively detailed in the provided results. However, general principles of esterification suggest that the reaction of 2-methyl-2-pentenoic acid with methanol is an equilibrium-controlled process. The removal of water, a byproduct, can drive the reaction towards the formation of the ester. The enthalpy of vaporization for this compound is reported to be 36.2±3.0 kJ/mol, which is a relevant thermodynamic property for its purification by distillation. evitachem.com
Further research into the thermodynamics and kinetics of solution combustion synthesis (SCS), a method used for preparing various nanoscale materials, provides insights into the activation energies of related reactions. osti.gov For example, the decomposition of nickel nitrate (B79036) and glycine, components in some SCS systems, have activation energies in the range of 143.1 - 158.29 kJ/mol. osti.gov While not directly related to this compound synthesis, this data highlights the energy barriers that can exist in complex chemical transformations.
Role of Catalysts and Solvents in Reaction Mechanism Modulation
Catalysts and solvents play a pivotal role in directing the reaction pathways and influencing the efficiency of this compound synthesis and its subsequent reactions.
In the synthesis of the precursor acid, 2-methyl-2-pentenoic acid, the choice of catalyst for the initial aldol condensation of propanal is critical. While aqueous sodium hydroxide is a common base catalyst, it can lead to side reactions and corrosion issues. google.com The use of phase-transfer catalysts or alternative basic catalysts can mitigate these problems. For the subsequent oxidation of 2-methyl-2-pentenal, catalysts are also employed. Research has shown that a two-step aqueous-phase synthesis, avoiding organic solvents, can be achieved.
In the esterification of 2-methyl-2-pentenoic acid to form this compound, acid catalysts such as sulfuric acid are commonly used. evitachem.com The solvent, often an excess of the alcohol reactant (methanol), also serves to drive the equilibrium towards the product side.
For reactions involving this compound, such as hydrogenation, the catalyst choice is crucial for selectivity. For instance, palladium on alumina (B75360) (Pd/Al₂O₃) has been shown to be effective for the asymmetric hydrogenation of 2-methyl-2-pentenoic acid, a closely related substrate. The solvent can also influence the reaction; for example, photochemical reactions of similar unsaturated esters show a deuterium solvent isotope effect, indicating the solvent's involvement in the reaction mechanism. evitachem.com
The following table summarizes the role of various catalysts in related synthetic transformations:
| Catalyst System | Reaction Type | Substrate/Precursor | Effect |
| Sodium Hydroxide | Aldol Condensation | Propanal | Catalyzes self-condensation to form 2-methyl-2-pentenal. google.com |
| Sodium Chlorite/Hydrogen Peroxide | Oxidation | 2-Methyl-2-pentenal | Oxidizes the aldehyde to 2-methyl-2-pentenoic acid. researchgate.net |
| Sulfuric Acid | Esterification | 2-Pentenoic acid and methanol | Catalyzes the formation of this compound. evitachem.com |
| Palladium on Alumina (Pd/Al₂O₃) | Asymmetric Hydrogenation | 2-Methyl-2-pentenoic acid | Enhances selectivity and yield. |
| Rhodium/Phosphine | Hydroesterification | Piperylene | Forms cis/trans-2-Methyl-3-pentenoic acid. |
| Zinc Chloride in Acetic Acid | Isomerization | 2-Methyl-3-pentenoic Acid | Isomerizes the double bond to form trans-2-Methyl-2-pentenoic Acid. |
Derivatization and Functionalization of this compound
The presence of both an ester group and a carbon-carbon double bond makes this compound a versatile substrate for various derivatization and functionalization reactions.
Esterification Reactions to Yield this compound
The most direct method for the synthesis of this compound is the Fischer esterification of 2-pentenoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. evitachem.com This is a reversible reaction, and to achieve high yields, it is often necessary to remove the water formed during the reaction, for example, by azeotropic distillation.
Alternative precursors can also be used. For instance, 2-methyl-2-pentenoic acid can be synthesized from propanal through an aldol condensation followed by oxidation. researchgate.netgoogle.com The resulting carboxylic acid can then be esterified with methanol to yield methyl 2-methyl-2-pentenoate.
Addition Reactions Across the Double Bond
The carbon-carbon double bond in this compound is susceptible to various addition reactions. Due to the electron-withdrawing nature of the ester group, the β-carbon is electrophilic, making it prone to attack by nucleophiles in a Michael addition reaction.
Furthermore, the double bond can undergo addition reactions with electrophiles. For example, the reaction with halogens (e.g., Br₂) would lead to the formation of a di-halogenated derivative. Hydrogenation of the double bond, typically using a metal catalyst such as palladium or platinum, would yield methyl pentanoate.
The Diels-Alder reaction is another important addition reaction for α,β-unsaturated esters. In the synthesis of complex molecules like steroids, a derivative, methyl Z-2-methyl-4-oxo-2-pentenoate, acts as a dienophile in a Lewis acid-catalyzed Diels-Alder reaction. researchgate.netcdnsciencepub.com
Oxidation and Reduction Pathways
Both the double bond and the ester group of this compound can be targeted in oxidation and reduction reactions.
Oxidation: The double bond can be oxidized to form a diol or an epoxide. evitachem.com Stronger oxidizing agents, such as potassium permanganate (B83412), can cleave the double bond, leading to the formation of carboxylic acids. evitachem.com
Reduction: The ester group can be reduced to a primary alcohol. evitachem.com Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester to 2-penten-1-ol. uomustansiriyah.edu.iq The reaction proceeds through the addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion to form an aldehyde intermediate, which is then further reduced to the primary alcohol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally slower in reducing esters. uomustansiriyah.edu.iq
The following table outlines some of the key reduction reactions of this compound and related esters:
| Reactant | Reagent(s) | Product(s) | Yield |
| This compound | 1. LiAlH₄, ether 2. H₃O⁺ | 2-Penten-1-ol + Methanol | 91% |
| Ethyl 2-pentenoate | 1. DIBAH, toluene, -78°C 2. H₃O⁺ | 2-Pentenal | - |
Data compiled from various sources. uomustansiriyah.edu.iqlibretexts.org
Conjugation and Polymerization Potentials
The conjugated system of the α,β-unsaturated ester in this compound makes it a suitable monomer for polymerization reactions. The double bond can participate in free-radical or ionic polymerization to form polymers with a poly(this compound) backbone. The properties of the resulting polymer, such as flexibility and durability, can be influenced by the polymerization conditions and the incorporation of other monomers. chemimpex.com
The reactivity of the double bond in conjugation with the carbonyl group is also exploited in various organic reactions. This conjugated system enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack in conjugate addition reactions, which are fundamental in carbon-carbon bond formation.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Pentenoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Stereochemical Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like methyl 2-pentenoate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals for each set of non-equivalent protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) provide information about the connectivity and stereochemical relationship between neighboring protons.
For the trans (E) isomer of this compound, the olefinic protons (H-2 and H-3) exhibit characteristic chemical shifts and a large coupling constant, which is typical for protons in a trans configuration on a double bond. libretexts.org The methylene (B1212753) (H-4) and terminal methyl (H-5) protons of the ethyl group, along with the methyl protons of the ester group, also show distinct resonances. The analysis of these spectra often requires considering the system as an ABX2 type, especially for the olefinic and adjacent methylene protons. cdnsciencepub.com
Table 1: Representative ¹H NMR Data for trans-Methyl 2-pentenoate
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~5.8 | Doublet of Triplets (dt) | J(H2-H3) ≈ 15.6, J(H2-H4) ≈ 1.5 |
| H-3 | ~6.9 | Doublet of Triplets (dt) | J(H3-H2) ≈ 15.6, J(H3-H4) ≈ 6.9 |
| H-4 | ~2.2 | Quintet (quint) | J(H4-H3) ≈ 6.9, J(H4-H5) ≈ 7.4 |
| H-5 | ~1.1 | Triplet (t) | J(H5-H4) ≈ 7.4 |
| OCH₃ | ~3.7 | Singlet (s) | - |
Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and spectrometer frequency.
The large coupling constant of approximately 15.6 Hz between H-2 and H-3 is a definitive indicator of the trans geometry of the double bond. libretexts.org In contrast, the cis isomer would exhibit a smaller coupling constant, typically in the range of 6-15 Hz. libretexts.org
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts are influenced by the hybridization and electronegativity of attached atoms.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~166 |
| C-2 (=CH) | ~121 |
| C-3 (=CH) | ~148 |
| C-4 (CH₂) | ~34 |
| C-5 (CH₃) | ~12 |
| OCH₃ | ~51 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Multiplicity analysis, often determined through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This information is crucial for unambiguous assignment of the carbon signals.
Two-dimensional (2D) NMR experiments are powerful for establishing the complete connectivity and stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. princeton.edu For this compound, COSY spectra would show correlations between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the spin system of the pentenoate chain. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. princeton.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-4 bonds) correlations between protons and carbons. princeton.edu This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon (C-1), by observing its correlation with protons on adjacent carbons (e.g., H-2, H-3, and the OCH₃ protons). mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the stereochemistry. princeton.edu For instance, in the trans isomer of this compound, a NOE might be observed between H-2 and H-4, while in the cis isomer, a stronger NOE would be expected between H-3 and H-4.
Oxygen-17 NMR (¹⁷O NMR) is a less common but potentially informative technique for characterizing this compound. blogspot.com Due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, these experiments can be challenging. blogspot.com However, ¹⁷O NMR can provide direct information about the electronic environment of the two oxygen atoms in the ester functional group. blogspot.com The carbonyl oxygen (C=O) and the ester oxygen (O-CH₃) would exhibit distinct chemical shifts, which can be sensitive to substitution and stereochemistry. blogspot.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ that confirms its molecular weight of 114.14 g/mol . nist.gov The fragmentation pattern provides further structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and the loss of the alkyl chain.
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org This technique is highly effective for determining the purity of this compound samples and for separating and quantifying its cis (Z) and trans (E) isomers. acs.org The different isomers will typically have slightly different retention times in the gas chromatograph, allowing for their separation. The mass spectrometer then provides confirmation of their identity and allows for the determination of their relative abundance in a mixture. acs.org
The fragmentation patterns observed in the mass spectra obtained from GC-MS analysis are consistent with the structure of this compound. acs.org Key fragments often include ions corresponding to the loss of a methoxy (B1213986) group (M-31) and other characteristic cleavages of the pentenoate structure. researchgate.net
Chemical Ionization Mass Spectrometry (CI-MS)
Chemical Ionization (CI) is a soft ionization technique that typically results in less fragmentation than Electron Impact (EI) ionization, making it useful for determining the molecular weight of an analyte. In the analysis of a related compound, methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate, CI-MS was instrumental. The resulting spectrum showed a prominent [M+1] ion at an m/z of 173, which confirmed the molecular weight of 172 Daltons. researchgate.netresearchgate.net This technique also revealed a base peak at m/z 141, corresponding to the loss of a methanol (B129727) molecule ([M+1]-CH₃OH), and a significant ion at m/z 155, indicating the loss of a water molecule ([M+1]-H₂O). researchgate.net
Electron Impact Mass Spectrometry (EI-MS)
Electron Impact (EI) mass spectrometry subjects molecules to a high-energy electron beam, leading to extensive fragmentation. This fragmentation pattern provides a "fingerprint" that can be used to identify a compound by comparing it to spectral libraries. The NIST WebBook provides a reference EI mass spectrum for this compound, which is crucial for its identification. nist.gov For the related compound, methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate, the EI spectrum showed that the ion at m/z 154 is due to the loss of a water molecule. researchgate.net
A summary of the major fragments observed in the EI-MS of this compound is provided below.
Table 1: Selected Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Interpretation |
|---|---|
| 114 | Molecular Ion [M]⁺ |
| 83 | [M - OCH₃]⁺ |
| 55 | [C₄H₇]⁺ |
Data sourced from NIST WebBook. nist.gov
Photoionization Mass Spectrometry for Reaction Product Identification
Multiplexed photoionization mass spectrometry, utilizing tunable synchrotron photoionization radiation, is a powerful tool for identifying reaction products in complex chemical environments, such as oxidation reactions. osti.govnih.gov In studies of the chlorine-initiated oxidation of small-chain methyl esters, including methyl valerate, this compound was identified as a major product at 550 K. osti.govnih.govsandia.gov This technique allows for the differentiation of isomers by monitoring products as a function of mass, time, and photoionization energy. osti.govnih.gov At higher temperatures (650 K), other isomers like methyl 3-pentenoate and methyl 4-pentenoate were also observed, highlighting the detailed insights into reaction mechanisms that this method provides. osti.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Adsorption Studies
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Mode Assignments and Characteristic Absorptions
The IR spectrum of a molecule reveals characteristic absorption bands corresponding to specific vibrational modes, such as stretching and bending of bonds. For α,β-unsaturated esters like this compound, key characteristic absorptions include the C=O stretching of the ester group and the C=C stretching of the alkene. In a study of the related 2-methyl-2-pentenoic acid, the ν(C=O) stretches for monomer and dimer species were observed around 1719 cm⁻¹ and 1684 cm⁻¹, respectively. researchgate.net The ν(C=C) stretch was identified at 1643 cm⁻¹. researchgate.net For methyl 4-pentenoate, the C=O stretching appears at 1745 cm⁻¹ and the C=C stretching at 1640 cm⁻¹. researchgate.net These values provide a reference for identifying the functional groups in this compound.
Table 2: Characteristic Infrared Absorption Frequencies for Related Unsaturated Esters and Acids
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Compound |
|---|---|---|---|
| C=O | Stretch (monomer) | 1719 | 2-Methyl-2-pentenoic acid researchgate.net |
| C=O | Stretch (dimer) | 1684 | 2-Methyl-2-pentenoic acid researchgate.net |
| C=C | Stretch | 1643 | 2-Methyl-2-pentenoic acid researchgate.net |
| C=O | Stretch | 1745 | Methyl 4-pentenoate researchgate.net |
In Situ Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy for Surface Adsorption and Intermolecular Interactions
In situ Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a powerful surface-sensitive technique used to study solid-liquid interfaces. acs.org It has been employed to investigate the adsorption of molecules onto catalyst surfaces in real-time. acs.org
Studies on the adsorption of 2-methyl-2-pentenoic acid, a compound structurally similar to this compound, on Al₂O₃ and Pd/Al₂O₃ surfaces have been conducted using in situ ATR-IR. researchgate.netrsc.org These studies revealed that the acid adsorbs both non-dissociatively as monomers and hydrogen-bonded dimers, and dissociatively to form a carboxylate. rsc.org The carboxylate was found to adsorb predominantly in a bridged bidentate configuration on both Al₂O₃ and Pd/Al₂O₃ surfaces. rsc.org These adsorbed species were strongly bound to the surfaces, even when flushed with pure solvent. rsc.org Such studies are crucial for understanding the mechanisms of heterogeneous catalytic reactions, such as the hydrogenation of unsaturated esters. annualreviews.org
Solvent Effects on Adsorption Behavior (e.g., Dichloromethane (B109758) vs. Methanol)
The choice of solvent plays a critical role in the adsorption behavior of α,β-unsaturated carboxylic acids and their esters on catalyst surfaces. The polarity of the solvent can influence the state of the adsorbate, affecting whether it exists as a monomer, a dimer, or a deprotonated species on the surface. Studies on analogous compounds, such as 2-methyl-2-pentenoic acid (MPeA), provide significant insight into these solvent-mediated interactions on surfaces like alumina (B75360) (Al₂O₃) and palladium/alumina (Pd/Al₂O₃). researchgate.net
In a nonpolar solvent like dichloromethane (CH₂Cl₂), MPeA tends to exist in equilibrium between monomeric and dimeric forms. researchgate.net When adsorbed onto an alumina surface from a dichloromethane solution, both monomer and dimer species are observed. researchgate.netresearchgate.net However, when a polar, protic solvent like methanol (MeOH) is used, the adsorption behavior changes significantly. In methanol, the carboxylic acid tends to adsorb on the surface primarily as a bridging bidentate carboxylate. researchgate.net This indicates that the polar solvent facilitates the deprotonation of the acid, leading to a different binding configuration compared to the nonpolar environment where molecular species (monomers and dimers) are more prevalent. researchgate.net
Interestingly, for other molecules like the chiral modifier cinchonidine, the solvent has been found to have a negligible effect on its adsorption. researchgate.net This highlights that the influence of the solvent is highly dependent on the specific functional groups of the molecule being adsorbed.
| Solvent | Relative Polarity | Predominant Adsorbed Species of MPeA on Al₂O₃ | Primary Interaction Type |
|---|---|---|---|
| Dichloromethane | 0.309 rochester.edu | Monomers and Dimers researchgate.net | Molecular Adsorption |
| Methanol | 0.762 rochester.edu | Bridging Bidentate Carboxylate researchgate.net | Dissociative Adsorption (Deprotonation) |
Molecular vs. Dissociative Adsorption
When a molecule interacts with a solid surface, it can either remain intact, a process known as molecular (or nondissociated) adsorption, or it can break one or more of its chemical bonds, which is termed dissociative adsorption. umich.edu The nature of the adsorption depends on the molecule, the surface material, and the environmental conditions. umich.edu
In the case of trans-2-methyl-2-pentenoic acid (MPeA) on alumina (Al₂O₃) and palladium (Pd) surfaces, evidence points to the occurrence of both molecular and dissociative adsorption. researchgate.net
Molecular Adsorption: This form is characterized by the presence of the carbonyl C=O stretching vibration in infrared spectra. For MPeA, molecularly adsorbed species are identified by ν(C=O) bands around 1720 cm⁻¹ for monomers and 1685 cm⁻¹ for hydrogen-bonded dimers. researchgate.net
Dissociative Adsorption: This form involves the loss of a proton from the carboxylic acid group, resulting in the formation of a carboxylate anion (COO⁻) that binds to the surface. This is identified by the appearance of symmetric and asymmetric vibrational bands of the COO⁻ group. The acid is observed to adsorb predominantly in a bridged bidentate configuration. researchgate.net
These different adsorbed species can coexist on the surface, and their relative populations are influenced by factors such as the liquid-phase acid concentration. researchgate.net
| Adsorption Type | Description | Spectroscopic Evidence (ATR-IR, cm⁻¹) researchgate.netresearchgate.net |
|---|---|---|
| Molecular (Monomer) | Intact molecule adsorbs as a single unit. | ν(C=O) at ~1719-1720 cm⁻¹ |
| Molecular (Dimer) | Intact molecule adsorbs as a hydrogen-bonded pair. | ν(C=O) at ~1684-1685 cm⁻¹ |
| Dissociative (Bridged Bidentate) | Molecule deprotonates to form a carboxylate that binds to two surface metal sites. | νₐₛ(COO⁻) at ~1538-1600 cm⁻¹, νₛ(COO⁻) |
Monomer-Dimer Equilibrium in Adsorbed Phase
In the adsorbed phase, particularly from nonpolar solvents, molecules with hydrogen-bonding capabilities like carboxylic acids can exist in an equilibrium between single molecules (monomers) and paired molecules (dimers). researchgate.net In situ Attenuated Total Reflection Infrared (ATR-IR) spectroscopy has been instrumental in observing this equilibrium for trans-2-methyl-2-pentenoic acid (MPeA) on Al₂O₃ and Pd/Al₂O₃ surfaces. researchgate.netresearchgate.net
When adsorbed from a dichloromethane solution, both monomeric and dimeric species of MPeA are observed. researchgate.net The relative proportion of these species is dependent on both the surface material and the concentration of the acid in the solution. researchgate.net The monomer is identified by its characteristic C=O stretching frequency near 1720 cm⁻¹, while the dimer, formed through hydrogen bonding between two acid molecules, shows a red-shifted C=O stretch around 1685 cm⁻¹. researchgate.net Studies on the thermal stability of similar unsaturated acids have also noted the potential for dimerization at elevated temperatures. acs.org This equilibrium is a crucial aspect of the surface chemistry, as the reactivity and orientation of the monomer may differ significantly from that of the dimer.
| Adsorbed Species | Description | Key Vibrational Band (cm⁻¹) researchgate.net | Factors Influencing Equilibrium |
|---|---|---|---|
| Monomer | A single, isolated MPeA molecule adsorbed on the surface. | ~1720 | Surface material (Al₂O₃ vs. Pd), Liquid phase concentration |
| Dimer | A pair of MPeA molecules linked by hydrogen bonds and adsorbed on the surface. | ~1685 |
Advanced Chromatographic Techniques for Separation and Quantification
Gas Chromatography (GC) for Purity and Isomer Analysis
Gas chromatography (GC) is a fundamental technique for assessing the purity and analyzing the isomeric composition of volatile compounds like this compound. Purity analysis by GC is a standard quality control measure for related compounds such as 4-methyl-2-pentenoic acid, often achieving purity levels of ≥97.0%. vwr.com
For isomer analysis, the separation of geometric isomers (E and Z) is a common challenge. The choice of the GC column's stationary phase is critical. Polar columns, such as those with a polyethylene (B3416737) glycol (PEG) base, are often employed to effectively resolve closely eluting isomers. The separation is based on the differential interaction of the isomers with the stationary phase, which is influenced by subtle differences in their polarity and volatility. In the analysis of mixtures containing 2-pentenoic acid, GC-MS has been used to successfully separate and identify various isomers and related products. utwente.nl
| Parameter | Technique/Condition | Purpose |
|---|---|---|
| Purity Assessment | GC with a Flame Ionization Detector (FID) | Quantify the main component relative to impurities. vwr.com |
| Isomer Separation (E/Z) | Capillary GC with a polar stationary phase (e.g., PEG) | Resolve geometric isomers based on differences in polarity. |
| Identification | GC coupled with Mass Spectrometry (GC-MS) | Confirm the identity of isomers and impurities by their mass spectra. utwente.nl |
Chiral GC-MS for Enantiomeric and Diastereomeric Analysis
Chiral gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for the separation and identification of enantiomers and diastereomers of chiral molecules. This technique utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with the various stereoisomers of a compound, leading to different retention times. nih.govgcms.cz
In research involving the biosynthesis of polyketides, chiral GC-MS has been successfully applied to analyze derivatives of 2-methyl-2-pentenoic acid. nih.gov For instance, after enzymatic reactions, the product (E)-2-methyl-2-pentenoic acid can be derivatized to its methyl ester, methyl (2S,3S)-2-methyl-3-hydroxypentanoate. nih.gov Chiral GC-MS is then used to identify this specific diastereomer by comparing its retention time and mass spectrum with authentic standards. nih.gov The ability to separate and identify specific stereoisomers is crucial, as different enantiomers or diastereomers can have distinct biological activities or chemical properties. researchgate.net
| Analyte | Analytical Goal | Method | Key Finding |
|---|---|---|---|
| (E)-2-Methyl-2-pentenoic acid | Confirm stereochemistry after enzymatic synthesis | Chiral GC-MS analysis after derivatization to methyl ester | Identification of the specific (2S,3S) diastereomer by comparison with standards. nih.gov |
| 2-Pentanol | Determine enantiomeric ratio in beverages | Chiral GC-MS using a β-cyclodextrin CSP | Enantiomeric ratios (R:S) were found to vary significantly depending on the sample type. researchgate.net |
Comprehensive Two-Dimensional Gas Chromatography (GC × GC)
Comprehensive two-dimensional gas chromatography (GC × GC) is an advanced analytical technique that provides significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comnih.gov In a GC × GC system, the sample is subjected to two distinct chromatographic separations by coupling two columns with different stationary phases (e.g., a nonpolar primary column and a polar secondary column). sepsolve.comaocs.org A modulator interface between the two columns traps, re-concentrates, and injects fractions from the first column onto the second, faster-eluting column. aocs.org
This technique offers several key advantages:
Increased Peak Capacity: The total separation capacity is roughly the product of the peak capacities of the two individual columns, allowing for the resolution of extremely complex mixtures. aocs.org
Enhanced Sensitivity: The modulation process re-focuses the analyte bands, leading to taller, narrower peaks and improved signal-to-noise ratios. aocs.org
Structured Chromatograms: Chemically similar compounds often appear in ordered patterns on the 2D chromatogram, which aids in their identification. aocs.org
GC × GC is particularly valuable for the untargeted analysis of complex volatile and semi-volatile samples. nih.govmdpi.com For example, it has been used to analyze hop essential oils, where it increased the number of detected peaks by over 300% compared to standard GC-MS and allowed for the tentative identification of related ester compounds like methyl 4-methyl-3-pentenoate. nih.gov This demonstrates its potential for detecting and quantifying trace components like this compound in complex matrices.
| Component | Function | Typical Specification |
|---|---|---|
| First Dimension (¹D) Column | Primary separation, typically by boiling point/volatility. | Nonpolar phase (e.g., DB-5ms), 20-30 m length. sepsolve.comnih.gov |
| Modulator | Traps and re-injects effluent from the ¹D column to the ²D column. | Cryogenic or flow-based systems. aocs.org |
| Second Dimension (²D) Column | Secondary, fast separation, typically by polarity. | Polar phase (e.g., SUPELCOWAX), 1-2 m length. aocs.orgnih.gov |
| Detector | Acquires data at a high speed to capture the narrow peaks from the ²D column. | Time-of-Flight Mass Spectrometer (TOF-MS) or Flame Ionization Detector (FID). nih.gov |
Liquid Chromatography (LC)
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a fundamental technique for the separation, identification, and quantification of this compound from various matrices. The method's utility is especially prominent in analyzing complex mixtures, such as reaction products or biological samples. researchgate.net Reverse-phase (RP) HPLC is a commonly employed mode for this compound, leveraging the nonpolar nature of the molecule. sielc.com
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used. The separation is achieved by using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) (MeCN) or methanol. sielc.comsielc.com The elution of this compound and related compounds is controlled by adjusting the ratio of the organic solvent to water. A gradient elution, where the concentration of the organic solvent is increased over time, is often used to achieve optimal separation of compounds with varying polarities. mdpi.com For instance, a gradient program might start with a lower concentration of the organic solvent to elute more polar compounds first, followed by an increase in concentration to elute less polar compounds like this compound. mdpi.com
When coupling LC with mass spectrometry (MS), the mobile phase composition is critical. To ensure compatibility, volatile buffers like formic acid are typically used instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com The use of LC-MS is particularly powerful in metabolic studies, where it has been employed to investigate the formation of related compounds like trans-2-methyl-2-pentenoyl-CoA from propionyl-CoA in mammalian cell lines. researchgate.net
Table 1: Representative Liquid Chromatography Method Parameters for Analysis of Pentenoic Acid Derivatives
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Column | Newcrom R1 or equivalent C18 column | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.comsielc.com |
| Modifier | Formic Acid (for MS compatibility) or Phosphoric Acid | sielc.comsielc.com |
| Flow Rate | 0.35 mL·min⁻¹ | mdpi.com |
| Temperature | 35 °C | mdpi.com |
| Detection | UV or Mass Spectrometry (MS) | researchgate.net |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high precision (typically to four or five decimal places). This accuracy allows for the determination of the elemental composition of an ion, thereby confirming the molecular formula of the compound. clockss.orgvulcanchem.com
For this compound, the molecular formula is C₆H₁₀O₂. nist.gov The theoretical exact mass calculated from this formula is 114.06808 Da. nih.gov An HRMS analysis of a pure sample of this compound would be expected to show a molecular ion peak ([M]⁺) at an m/z value extremely close to this calculated mass, providing strong evidence for its identity. nih.gov This technique was used to confirm the elemental composition of the related compound, Methyl 2-hydroxy-3-methyl-4-pentenoate, where the measured mass (m/z 170.0944) was in excellent agreement with the calculated mass (170.0943). clockss.org
Furthermore, HRMS coupled with techniques like liquid chromatography (LC-HRMS) is used to identify and confirm the presence of related compounds in complex biological systems. researchgate.net For example, LC-HRMS was instrumental in the investigation of propionate (B1217596) metabolism, where it helped to verify the identity of acyl-CoA thioester intermediates. researchgate.net The fragmentation patterns observed in HRMS spectra also provide valuable structural information. While detailed HRMS fragmentation studies on this compound are not widely published, data from standard electron ionization mass spectrometry (GC-MS) can inform expected fragmentation. Common fragments for this compound include ions at m/z 83 (loss of -OCH₃) and m/z 55 (a characteristic C₄H₇⁺ fragment). nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Description | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₁₀O₂ | nist.govnih.gov |
| Calculated Exact Mass | 114.068079557 Da | nih.gov |
| Ionization Mode | Typically Electrospray Ionization (ESI) or Electron Ionization (EI) | researchgate.netnist.gov |
| Observed Ion (Theoretical) | [M+H]⁺ at m/z 115.07536 or [M]⁺˙ at m/z 114.06808 | nih.gov |
| Primary Application | Unambiguous confirmation of elemental composition | clockss.orgvulcanchem.com |
Theoretical and Computational Studies of Methyl 2 Pentenoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a detailed picture of the molecule's shape, bond lengths, bond angles, and electronic properties.
Density Functional Theory (DFT) has become a widely used computational method for studying the molecular and electronic properties of organic compounds. arastirmax.comresearchgate.net The B3LYP functional combined with the 6-311+G(2d,p) basis set is a popular choice that provides a good balance between accuracy and computational cost for molecules of this size. arastirmax.com Studies on similar unsaturated esters have utilized this level of theory to compute optimized molecular geometries, vibrational frequencies, and NMR chemical shifts. arastirmax.com For instance, in a study of trans-2-pentenoic acid, the calculated bond lengths for C=C, C-C, and C-O bonds were found to be in good agreement with experimental data. arastirmax.com Similar calculations on methyl 2-pentenoate would provide valuable data on its structural parameters.
Table 1: Representative Calculated Structural Parameters for Unsaturated Esters using DFT
| Parameter | Calculated Value (Å) for trans-2-pentenoic acid |
|---|---|
| C=C Bond Length | 1.3334 |
| C-C Single Bond Length (adjacent to C=C) | 1.4747 |
| C-C Single Bond Length (alkyl chain) | 1.4957 |
| C-O Single Bond Length | 1.3653 |
| C=O Bond Length | 1.2141 |
Data sourced from studies on similar unsaturated acids, providing an expected range for this compound. arastirmax.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. malayajournal.orgresearchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized on the C=C double bond and the carbonyl group, which are the electron-rich regions, while the LUMO would be centered on the electron-deficient areas. This distribution dictates how the molecule interacts with electrophiles and nucleophiles. The HOMO-LUMO gap can be calculated using DFT methods, and for similar unsaturated esters, this value provides insight into their electronic behavior. arastirmax.commalayajournal.org
Table 2: Calculated HOMO, LUMO, and Energy Gap for a Representative Unsaturated Ester
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.27 |
| LUMO | -2.51 |
| HOMO-LUMO Energy Gap | 3.76 |
Values are for a similar molecule and illustrate the typical range expected for this compound. malayajournal.org
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.com For this compound, rotation around the C-C and C-O single bonds can lead to various conformers with different energies. By mapping the potential energy surface, the most stable conformers (energy minima) and the transition states for their interconversion can be identified. libretexts.org This analysis is critical for understanding the molecule's flexibility and the populations of different conformers at a given temperature. The presence of the double bond restricts rotation around the C=C bond, leading to distinct E and Z isomers, but conformational flexibility still exists in the rest of the molecule. acs.org
HOMO-LUMO Analysis
Reaction Kinetic Modeling and Ab Initio Studies of Reaction Pathways
Computational methods are also employed to model the kinetics of chemical reactions, providing detailed information about reaction rates and mechanisms. This is particularly important for understanding the combustion and atmospheric chemistry of this compound.
In combustion environments, hydrogen abstraction by small radicals such as H, OH, O, HO₂, and CH₃ is a key initial step in the decomposition of fuel molecules. rsc.orgosti.govsandia.gov Ab initio calculations can be used to determine the activation barriers and reaction rates for hydrogen abstraction from different sites in the this compound molecule. The presence of the C=C double bond influences the C-H bond strengths at adjacent (allylic) positions, making these hydrogens more susceptible to abstraction. rsc.org Studies on similar unsaturated methyl esters have shown that hydrogen abstraction from allylic sites is significantly faster than from other positions on the alkyl chain. rsc.org
Table 3: Calculated Barrier Heights for Hydrogen Abstraction from a Representative Unsaturated Methyl Ester by H Radical
| Abstraction Site | Barrier Height (kcal/mol) |
|---|---|
| Allylic (C4) | ~7-8 |
| Vinylic (C2 or C3) | >15 |
| Methyl group (ester) | ~12-13 |
| Methylene (B1212753) group (C5) | ~10-11 |
Data reflects typical values for unsaturated esters and highlights the favorability of allylic abstraction. rsc.org
Branching ratio analysis determines the relative importance of competing reaction pathways. rsc.orgosti.gov For the hydrogen abstraction reactions of this compound, this analysis reveals which abstraction sites are favored at different temperatures. At lower temperatures, the reaction pathway with the lowest activation energy (typically allylic hydrogen abstraction) will dominate. rsc.org As the temperature increases, pathways with higher activation energies become more significant, leading to a different distribution of initial radicals. rsc.org This information is crucial for developing accurate chemical kinetic models for the combustion of biodiesel fuels, where this compound can be a component. rsc.orgnsc.ru
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| trans-2-Pentenoic acid |
| Methyl valerate |
| Methyl-3-pentenoate |
| Methyl-4-pentenoate |
| Benzophenone (B1666685) |
| Acetophenone |
| Hydrogen radical |
| Hydroxyl radical |
| Oxygen radical |
| Hydroperoxyl radical |
Photoisomerization Studies (Z-E Photoisomerization)
The Z-E photoisomerization of α,β-unsaturated esters, including this compound and its derivatives, has been a subject of detailed theoretical and experimental investigation. These studies focus on the conversion between the Z (cis) and E (trans) isomers upon irradiation with light.
Research on chiral 2-pentenoate esters reveals that both Z and E isomers undergo isomerization when subjected to stationary irradiations in various solvents, often in the presence of photosensitizers like benzophenone or acetophenone. acs.orgnih.gov Upon irradiation, a photostationary state is reached, which is a mixture of the two isomers. For some pentenoate esters, this state shows a predominance of the thermodynamically more stable isomer. acs.orgnih.gov
The mechanism of photoisomerization involves the excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁), followed by intersystem crossing to a triplet state (T₁). Laser flash photolysis studies have been crucial in detecting the transient species involved. acs.org For the first time in enoate systems, triplet species originating from the pentenoate structure have been directly detected by their characteristic UV absorptions. acs.orgnih.gov These triplet intermediates are described as 1,2-biradicals, stabilized by conjugation with the adjacent carbonyl group. researchgate.net
A key finding from these studies is the unusually long lifetime of the triplet states for some pentenoate derivatives, which can be in the range of 1 to 20 microseconds (µs). acs.orgnih.gov This is significantly longer than the nanosecond lifetimes typically observed for enone triplets. acs.org
Computational methods, particularly Density Functional Theory (DFT), have been employed to map the potential energy surface of the triplet state. acs.orgnih.gov These calculations show that the energy minima on the T₁ surface correspond to orthogonal triplet structures (where the C=C bond is twisted 90°). acs.org The planar triplet structures act as transition states connecting these minima. acs.orgnih.gov The energy barrier for this process in related chiral pentenoates has been calculated to be between 8 and 10 kcal/mol. acs.orgnih.gov The extended triplet lifetimes have been rationalized by calculating the spin-orbit coupling, which is responsible for the decay of the triplet state back to the ground state. acs.orgnih.gov This coupling is maximal at a torsional angle of about 45°, which is energetically 4-5 kcal/mol above the triplet state's energy minimum, thus slowing the decay process. acs.orgnih.gov
| Parameter | Value | Compound Class | Source |
| Triplet State Lifetime | 1–20 µs | Chiral 2-pentenoate esters | acs.orgnih.gov |
| Energy Barrier (Planar to Orthogonal Triplet) | 8–10 kcal/mol | Chiral 2-pentenoate esters | acs.orgnih.gov |
| Energy of Max. Spin-Orbit Coupling (above T₁ min) | 4–5 kcal/mol | Chiral 2-pentenoate esters | acs.orgnih.gov |
Radical Stabilization Energies and the Captodative Effect
The stability of any radical intermediates formed from this compound is a critical factor in its reactivity. Radical stability is significantly influenced by substituents attached to the radical center. The structure of this compound is conducive to the captodative effect. iupac.orgwikipedia.org
The captodative effect describes the synergistic stabilization of a radical center by the simultaneous presence of an electron-withdrawing group (the "captor") and an electron-donating group (the "dative"). iupac.orgwikipedia.org In a radical derived from this compound (e.g., by addition to the double bond), the ester group (-COOCH₃) acts as the captor substituent, withdrawing electron density through resonance and induction. The alkyl group (ethyl group) attached to the double bond acts as a dative substituent, donating electron density. This combined action delocalizes the unpaired electron, lowering the radical's energy and increasing its stability. wikipedia.org
The stabilization of radicals can be quantified by calculating Radical Stabilization Energies (RSEs). RSE is determined by comparing the bond dissociation energy (BDE) of a C-H bond that forms the radical of interest with the BDE of a standard C-H bond (e.g., in methane). masterorganicchemistry.com Theoretical calculations have been used extensively to determine RSEs for a wide variety of substituted methyl radicals. murdoch.edu.au
Substituents stabilize radical centers through several mechanisms:
π-Acceptor Groups: Unsaturated groups like carbonyls (-CHO, -COOH, -COOCH₃) delocalize the unpaired electron into their π-system. murdoch.edu.au
Lone-Pair Donors: Heteroatomic substituents (e.g., -NH₂, -OH) stabilize radicals through a three-electron interaction between a lone pair and the radical center. murdoch.edu.au
Hyperconjugation: Alkyl groups stabilize adjacent radical centers by donating electron density from their C-H or C-C sigma bonds. murdoch.edu.au
In the context of this compound, the ester group provides significant stabilization as a π-acceptor. Computational studies on related molecules show that a -COOCH₃ group provides substantial stabilization to an adjacent radical center. murdoch.edu.au
| Substituent (X in •CH₂X) | Stabilization Mechanism | Representative RSE (kJ/mol) | Source |
| -COOCH₃ | π-Acceptor | 28.5 (Calculated for •CH(CH₃)COOCH₃) | murdoch.edu.au |
| -CH₃ | Hyperconjugation | 16.5 (Calculated for •CH₂CH₃) | murdoch.edu.au |
| -CH=CH₂ | π-Acceptor | 52.8 | murdoch.edu.au |
| -C₆H₅ | π-Acceptor | 42.1 | murdoch.edu.au |
Note: RSE values are from general studies on substituted radicals and serve to illustrate the magnitude of stabilization by relevant functional groups.
Molecular Dynamics Simulations (if applicable based on comprehensive review)
A comprehensive review of the literature indicates that molecular dynamics (MD) simulations specifically focused on this compound are not widely published. However, the methodology is highly applicable and has been used to study related, more complex derivatives.
MD simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes and interactions with other molecules like solvents or biological macromolecules. For instance, MD simulations have been successfully applied to study derivatives of pentenoates.
The Automated Topology Builder (ATB) and Repository, which is used to develop molecular force fields for MD simulations, includes parameters for related compounds like methyl(2E)-2-propyl-2-pentenoate, indicating the feasibility of such simulations. uq.edu.au
In one study, MD simulations were used to validate the stability of a complex between a dengue virus protease and ethyl 4-(4-methylphenyl)-4-pentenoate, a pentenoate derivative. researchgate.net
Another study investigated the mechanism of action of methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide, using computational methods that could be complemented by MD simulations. researchgate.net
These examples show that while data on the parent compound is scarce, MD is a powerful tool for investigating the structural dynamics and intermolecular interactions of pentenoate derivatives in various environments.
Computational Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting the spectroscopic parameters of molecules like this compound, which can aid in the interpretation of experimental data. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly used for this purpose. acs.org
NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These calculations involve determining the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. The predicted shifts are valuable for assigning peaks in experimental spectra and for confirming molecular structures.
Vibrational Spectroscopy (IR & Raman): The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the harmonic frequencies and their intensities for the optimized geometry of this compound, a theoretical spectrum can be generated and compared with experimental results to assign vibrational modes to specific functional groups and motions within the molecule.
Electronic Spectroscopy (UV-Vis): The electronic transitions of a molecule, which are observed in UV-Visible spectroscopy, can be predicted using time-dependent DFT (TD-DFT) or other excited-state methods. As seen in the photoisomerization studies of related chiral 2-pentenoates, DFT calculations were used to determine the S₀ to T₁ excitation energies, which are consistent with experimental quenching rate constants. acs.orgnih.gov Such calculations can predict the wavelength of maximum absorption (λₘₐₓ) and the nature of the electronic transitions (e.g., n→π* or π→π*).
| Spectroscopic Parameter | Computational Method | Predicted Information | Source |
| NMR Chemical Shifts | DFT, GIAO method | ¹H and ¹³C chemical shifts | nih.gov |
| Vibrational Frequencies | DFT | IR and Raman active modes, peak positions | acs.org |
| Electronic Transitions | TD-DFT | Excitation energies (λₘₐₓ), oscillator strengths | acs.orgnih.govresearchgate.net |
Applications of Methyl 2 Pentenoate in Organic Synthesis and Materials Science
Methyl 2-pentenoate as a Building Block in Organic Synthesis
The structure of this compound makes it a useful intermediate in organic synthesis. evitachem.com The double bond and ester group are reactive sites for various chemical transformations, including oxidation, reduction, and substitution reactions, enabling the construction of more complex molecular architectures. evitachem.com
This compound and its derivatives are foundational molecules for producing active compounds in the pharmaceutical and agricultural sectors. Although direct use is less documented, its corresponding acid, 2-methyl-2-pentenoic acid, is recognized as a key intermediate. This acid is a building block for complex molecules used in pharmaceuticals and contributes to the formulation of agrochemicals like herbicides and pesticides. chemimpex.comsmolecule.comcymitquimica.com Similarly, related esters such as ethyl 2-methyl-2-pentenoate are employed as intermediates in pharmaceutical synthesis, and their derivatives are explored for potential pest control applications. ontosight.ai
A notable example is the role of 2-methyl-2-pentenoic acid as a precursor in the synthesis of lactimidomycin (B1249191), a natural product that exhibits cytotoxic effects against various pathogens, indicating its potential in the development of new antimicrobial agents. The value of these related compounds underscores the latent potential of this compound as a starting material in these synthetic pathways.
Table 1: Examples of Related Pentenoates in Pharmaceutical and Agrochemical Synthesis
| Compound | Application Area | Example/Role | Source(s) |
|---|---|---|---|
| 2-Methyl-2-pentenoic acid | Pharmaceuticals | Intermediate for complex molecules; Precursor for lactimidomycin synthesis. | chemimpex.com |
| 2-Methyl-2-pentenoic acid | Agrochemicals | Building block for herbicides and pesticides. | chemimpex.comcymitquimica.combiosynth.com |
| Ethyl 2-methyl-2-pentenoate | Pharmaceuticals | Intermediate for pharmaceutical compounds. | ontosight.ai |
This compound is directly utilized in the flavor and fragrance industry. evitachem.com It is characterized by a fruity aroma, making it a common ingredient in food products. evitachem.com Furthermore, it serves as an intermediate in the production of various fragrances. evitachem.com
The closely related 2-methyl-2-pentenoic acid is naturally present in the aroma of strawberries and is used to enhance fruity notes in both flavors and fragrances. Its taste characteristics at 50 ppm are described as sour, acidic, sweaty, berry, and fruit-like. The utility of its ethyl ester counterpart is also noted in perfumes and as a flavoring agent due to its characteristic fruity scent. ontosight.ai The wide application of these related compounds in the flavor and fragrance sector highlights the importance of this chemical scaffold.
Table 2: Flavor and Fragrance Profile
| Compound | Profile/Application | Source(s) |
|---|---|---|
| This compound | Fruity aroma; Flavoring agent; Fragrance intermediate. | evitachem.com |
| 2-Methyl-2-pentenoic acid | Found in strawberry odor; Enhances fruity notes. |
The utility of this compound extends to the synthesis of specialty chemicals, where it functions as a versatile building block for creating more complex molecules. evitachem.com Its unsaturated nature makes it a valuable intermediate in diverse organic syntheses. evitachem.com The corresponding acid, 2-methyl-2-pentenoic acid, is also highlighted for its role as a building block in producing specialty chemicals, leveraging its reactivity to construct intricate molecular structures efficiently. chemimpex.com This reactivity makes it a useful intermediate for various chemical products. cymitquimica.com
Synthesis of Flavor and Fragrance Components
Role in Polymer Production and Advanced Materials
In materials science, this compound and its acid form are explored for their role in producing polymers and advanced materials. The presence of a polymerizable double bond makes them attractive candidates for creating novel polymers with tailored properties. chemimpex.comcymitquimica.com
While direct polymerization of this compound is not extensively detailed, its corresponding acid, 2-methyl-2-pentenoic acid, is a key precursor for synthesizing specific monomer units for bioplastics. Specifically, trans-2-methyl-2-pentenoic acid serves as a precursor for the biosynthesis of 3-hydroxy-2-methylvalerate (3H2MV), an α-carbon-methylated monomer. researchgate.netpsecommunity.orgmdpi.com This monomer is incorporated into polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by microorganisms. researchgate.netpsecommunity.orgmdpi.com
In a typical biotechnological approach, recombinant Escherichia coli is fed trans-2-methyl-2-pentenoic acid, which the organism metabolically converts into the 3H2MV monomer and incorporates it into a copolymer, such as P(3HB-co-3H2MV). researchgate.netmdpi.com This process demonstrates a significant application in creating advanced, bio-based polymers. researchgate.netmdpi.comresearchgate.net Additionally, mixtures of methyl pentenoates can be used to synthesize dimethyl adipate, a precursor for conventional polymers like polyesters. acs.org
Table 3: Use of 2-Methyl-2-pentenoic Acid in PHA Biosynthesis
| Precursor | Organism | Monomer Unit Produced | Resulting Polymer | Source(s) |
|---|
The incorporation of monomers derived from 2-methyl-2-pentenoic acid can significantly enhance the properties of polymers. Research has shown that including 2-methyl-2-pentenoic acid in copolymer systems can lead to improved thermal stability and mechanical strength. Specialty polymers synthesized using this acid are noted for enhanced flexibility and durability, which are critical properties in industries like automotive and packaging. chemimpex.com
The effect of the α-carbon methylation in the 3H2MV monomer unit, derived from trans-2-methyl-2-pentenoic acid, on the properties of 3-hydroxybutyrate (B1226725) (3HB)-based copolymers has been a subject of detailed study. researchgate.netmdpi.com Research comparing a P(3HB-co-11 mol% 3H2MV) copolymer with a conventional P(3HB-co-12 mol% 3HV) copolymer revealed that the methylation has a positive effect on the polymer's crystallization behavior. psecommunity.orgmdpi.com The 3H2MV-containing copolymer exhibited a higher crystallization temperature and a much shorter half-crystallization time compared to the conventional PHBV, indicating faster crystallization. psecommunity.orgmdpi.com These findings demonstrate the potential to fine-tune polymer properties for specific applications by incorporating this specialty monomer.
Table 4: Comparative Thermal Properties of PHA Copolymers
| Polymer | Crystallization Temperature (T_c) (°C) | Half-Crystallization Time (t_1/2) at 100°C (min) | Source(s) |
|---|---|---|---|
| P(3HB) homopolymer | 104.2 | 1.8 | psecommunity.orgmdpi.com |
| P(3HB-co-11 mol% 3H2MV) | 88.0 | 2.5 | psecommunity.orgmdpi.com |
Coatings and Adhesives Development
While direct and extensive research on this compound as a primary monomer in commercial coatings and adhesives is not widely documented, its structural features as an α,β-unsaturated ester suggest a significant potential for application in polymer synthesis for these industries. The reactivity of its carbon-carbon double bond makes it a candidate for polymerization, and its utility can be inferred from the applications of structurally related compounds, particularly its parent carboxylic acid, 2-methyl-2-pentenoic acid.
Researchers and industry professionals utilize 2-methyl-2-pentenoic acid in the development of advanced materials, including coatings and adhesives. chemimpex.com The presence of a double bond makes it an excellent candidate for polymerization and for use as a building block in the synthesis of more complex molecules. chemimpex.com This reactivity is valuable for creating specialty polymers where properties like flexibility and durability are crucial, such as in the automotive and packaging industries. chemimpex.com Formulations for paints and adhesives often incorporate such acids to enhance durability and moisture resistance. alibaba.com
This compound, as an ester, could be incorporated into polymer chains through several mechanisms:
Free-Radical Polymerization: Like other acrylic and methacrylic esters, the double bond in this compound can undergo addition polymerization. Co-polymerization with other monomers, such as acrylates or styrenics, could be used to tailor the properties of the final resin. For instance, co-polymers of butyl propenoate are used as a base for emulsion paints. essentialchemicalindustry.org
Unsaturated Polyester (B1180765) Resins: The compound could serve as a component in unsaturated polyester resins. These resins are thermosets, curing into a solid matrix upon the addition of a free-radical initiator. They are widely used in coatings and composite materials. researchgate.netrainbowpaint.com.tw
Reactive Diluents or Cross-linkers: Unsaturated esters can function as reactive diluents in coating formulations, helping to reduce viscosity before curing and then becoming part of the cross-linked polymer network. This is a common strategy for producing high-solids coatings with low volatile organic compound (VOC) emissions. acs.org
Synthetic esters are also valued in coating formulations as high-performance solvents and coalescing agents, which aid in the formation of a continuous and uniform film as the coating dries. estichem.com The properties of this compound—its ester functionality and unsaturation—align with the characteristics of molecules used to build the polymer backbones essential for modern coatings and adhesives.
Intermediates in Chemical Reactions and Reaction Mechanism Studies
This compound is a versatile intermediate in organic synthesis and a subject of study for understanding reaction mechanisms, owing to the reactivity conferred by its α,β-unsaturated ester structure. evitachem.com Its utility stems from the ability of both the carbon-carbon double bond and the ester group to participate in a variety of chemical transformations.
As a chemical intermediate, this compound serves as a building block for more complex molecules. evitachem.com It can undergo several fundamental types of reactions:
Oxidation: The double bond can be oxidized to form an epoxide or cleaved to yield carboxylic acids. evitachem.com For example, oxidation with potassium permanganate (B83412) proceeds through a cyclic manganate (B1198562) ester intermediate to form a diol. evitachem.com
Reduction: The ester group can be reduced to the corresponding alcohol, while the double bond can be hydrogenated to produce methyl pentanoate. evitachem.com
Substitution and Addition: The ester moiety can undergo nucleophilic substitution. evitachem.com The conjugated system is also susceptible to Michael addition reactions, where nucleophiles add to the β-carbon.
A significant industrial application involves the isomerization and carbonylation of methyl pentenoate mixtures. For instance, a mixture of methyl pentenoates can be converted into dimethyl adipate, a key monomer for producing polyamides (like Nylon) and polyesters. acs.org Another pathway involves the isomerizing hydroformylation of methyl 3-pentenoate to produce methyl 5-formylvalerate, which is an intermediate in the synthesis of caprolactam, the monomer for Nylon-6. acs.org
The study of this compound and its isomers also provides critical insights into reaction kinetics and mechanisms. In combustion research, understanding the hydrogen atom abstraction reactions from fuel molecules by small radicals is essential for developing accurate kinetic models. A systematic study on the isomers of C5 unsaturated methyl esters, including this compound, has been performed to this end. mdpi.com
The calculations show that the reaction rates of hydrogen abstraction are highly dependent on the position of the hydrogen atom relative to the functional groups. For this compound, the allylic sites are particularly reactive due to the resonance stabilization of the resulting radical. mdpi.com
| Reaction Site | Position Description | Relative Reactivity |
|---|---|---|
| α' (O-CH₃) | Hydrogen on the methoxy (B1213986) group | Low |
| γ | Hydrogen on the carbon adjacent to the double bond (allylic) | High |
| δ | Hydrogen on the terminal methyl group | Moderate |
This table summarizes the relative reactivity of different hydrogen atom positions within the this compound molecule towards abstraction by radicals, as indicated by kinetic studies. The allylic (γ) position is the most favored site for hydrogen abstraction due to the stability of the resulting radical. mdpi.com
Furthermore, mechanistic investigations have explored the palladium-catalyzed alkoxycarbonylation of this compound, which can involve a rearrangement of the substrate to an aldehyde intermediate. acs.org The compound has also been formed as a product in mechanistic studies involving the pyrolysis of molecules like cis- and trans-3,5-dimethyl-3-carbomethoxy-Δ1-pyrazoline, providing insights into thermal decomposition pathways. evitachem.com
Biological and Environmental Research Perspectives of Methyl 2 Pentenoate
Metabolic Pathways and Biotransformation Studies
The study of the metabolic fate of methyl 2-pentenoate and related α,β-unsaturated esters is crucial for understanding their interaction with biological systems. Research indicates that these compounds are active participants in various metabolic processes, primarily related to fatty acid and lipid metabolism. acs.orgnih.gov The biotransformation of these molecules can occur through several enzymatic reactions, leading to a variety of metabolites.
One significant metabolic pathway involves the conversion of propionate (B1217596) into a more complex acyl-CoA thioester. chemrxiv.org Studies using isotopically labeled propionate in mammalian cell lines have demonstrated its metabolism to trans-2-methyl-2-pentenoyl-CoA. chemrxiv.org This pathway suggests a mechanism of fatty acid synthesis where two propionate molecules are condensed, retaining all six carbon atoms. chemrxiv.org The metabolism of 2,2-[2H2]propionate resulted in the complete loss of deuterium (B1214612) atoms, indicating a modification at the C2 position of the propionyl moiety. chemrxiv.org This biotransformation pathway may explain the presence of unique branched medium-chain acylcarnitines found in the urine of patients with propionic acidemia. chemrxiv.org
Furthermore, the ester linkage in compounds like this compound is susceptible to hydrolysis, which is a primary metabolic route for many ester-containing drugs. ehs-support.com This reaction, catalyzed by esterases, cleaves the ester to its corresponding carboxylic acid (2-pentenoic acid) and methanol (B129727). ehs-support.com For related compounds, such as the toxic metabolite of valproic acid (VPA), 2-n-propyl-4-pentenoic acid (Δ4-VPA), major metabolic pathways include not only β-oxidation but also the formation of ester glucuronide conjugates. asm.org The use of deuterated analogues, like (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3, is a valuable technique for tracing these metabolic pathways within biological systems. nih.gov
While not directly related to this compound, the microbial cleavage of highly stable chemical bonds, such as the carbon-fluorine (C-F) bond in per- and polyfluoroalkyl substances (PFAS), offers a valuable perspective on microbial metabolic capabilities. The C-F bond is one of the strongest in nature, making PFAS compounds highly resistant to degradation. nih.govresearchgate.net Despite this, research has emerged demonstrating that certain microbial communities can cleave C-F bonds under anaerobic conditions through a process called reductive defluorination. nih.govportlandpress.comau.dk
For instance, an organohalide-respiring microbial community was shown to cleave C-F bonds in two C6 PFAS compounds, using the fluorinated compound as the sole electron acceptor. nih.gov This discovery is significant because it expands the known scope of microbial reductive dehalogenation. nih.gov The enzymes responsible for these reactions are a key area of research, with studies pointing to haloacid dehalogenases, reductive dehalogenases, and various monooxygenases and peroxidases as potential catalysts. researchgate.netacs.org The process is metabolically challenging for microorganisms, not only because of the C-F bond strength but also because the cleavage releases toxic fluoride (B91410) ions. asm.orgmdpi.com
Interestingly, one study reported the C-F bond cleavage of perfluoro(4-methylpent-2-enoic acid), a fluorinated analogue of a pentenoic acid derivative, by a microbial community. buffalo.edu This highlights that even complex, unsaturated fluorinated structures can be substrates for microbial enzymes, suggesting that the structural backbone of compounds like pentenoates can be recognized by microbial metabolic systems, even in the presence of challenging chemical bonds like C-F. buffalo.edu The study of these processes provides insight into how microbes might be harnessed for the bioremediation of persistent environmental contaminants. nih.gov
This compound and its derivatives are substrates for a variety of specific enzyme-catalyzed reactions, reflecting the reactivity of the α,β-unsaturated ester moiety. acs.org These reactions are fundamental to their biotransformation and are of significant interest in synthetic biology and biocatalysis.
A notable example is the stereospecific hydration and dehydration catalyzed by dehydratase (DH) domains of polyketide synthases. The dehydratase domain from the rifamycin (B1679328) polyketide synthase (RifDH10) catalyzes the syn-hydration of (E)-2-methyl-2-pentenoyl-RifACP10 to produce exclusively (2S,3S)-2-methyl-3-hydroxypentanoyl-RifACP10. fixed.earth Conversely, the same enzyme catalyzes the reverse reaction, the dehydration of (2S,3S)-2-methyl-3-hydroxypentanoyl-RifACP10, to yield exclusively the (E)-isomer of 2-methyl-2-pentenoyl-RifACP10. fixed.earth
Another important class of reactions is oxidation. Nonheme iron-catalyzed reactions can achieve the enantioselective cis-dihydroxylation of α,β-dialkyl acrylates, including ethyl (E)-2-methyl-2-pentenoate, to produce enantiomerically enriched products with tetrasubstituted carbon centers. Additionally, cytochrome P450 enzymes are known to catalyze the reduction of α,β-unsaturated aldehydes, a reaction that could be relevant to the metabolism of aldehyde derivatives of pentenoates. The double bond and ester group in this compound are key to its reactivity; oxidation can convert the double bond to a diol or epoxide, while reduction of the ester group yields alcohols. acs.org
The enzymatic hydrolysis of the ester bond is another key reaction, often utilized in the design of "soft drugs" that are rapidly inactivated in the body to minimize systemic side effects. Hydrolases, such as carboxyl esterases, are widely distributed in tissues like the liver and can efficiently cleave the ester linkage.
Microbial Cleavage of Related Compounds (e.g., C-F Bonds in Per- and Polyfluoroalkyl Substances)
Biological Activity and Pharmacological Relevance of Derivatives
Derivatives of pentenoic acid are a subject of significant research interest due to their diverse biological activities. Various studies have explored these compounds for their potential as therapeutic agents, particularly in the fields of inflammation and infectious diseases. mdpi.com The specific structure of the pentenoic acid backbone, including the position of double bonds and the nature of substitutions, can significantly influence its biological effects. mdpi.com
A recurring theme in the study of pentenoic acid derivatives is their potential anti-inflammatory and antimicrobial properties. asm.org Research has shown that compounds structurally similar to this compound may possess these biological activities. mdpi.com For example, derivatives of 2-methyl-2-pentenoic acid have been investigated for their antimicrobial and anti-inflammatory effects. Similarly, certain pentenoic acid derivatives are being explored for their ability to inhibit specific enzymes involved in inflammatory pathways or to act against various pathogens. asm.org
In one study, novel N-(α-bromoacyl)-α-amino esters, which included a methyl pentanoate moiety, were synthesized and screened for anti-inflammatory and antibacterial activity. While these specific compounds did not show activity at the tested concentrations, the research highlights the continued interest in this chemical class for such applications. More successful results were seen with other derivatives; for instance, Cyclopropane pentanoic acid 2-undecyl demonstrated significant anti-inflammatory potential in in-vitro assays that measure the inhibition of protein denaturation. In the realm of antimicrobial research, a novel oxime derivative, Isonitroso 4-Methyl-2-pentanone, was found to be a selective growth inhibitor of M. tuberculosis. Furthermore, derivatives of lipoic acid, which contains a pentanoic acid chain, have shown therapeutic potential as antioxidant and anti-inflammatory agents.
The metabolism and pharmacokinetic (PK) profile of a compound are critical for its development as a drug. Studies on derivatives of pentenoic acid, particularly those related to the anticonvulsant drug valproic acid (VPA), provide significant insights. A toxic metabolite of VPA, 2-n-propyl-4-pentenoic acid (Δ4-VPA), has been studied extensively. asm.org In rhesus monkeys, Δ4-VPA exhibited a short half-life of around 0.5 to 0.7 hours and was found to be extensively metabolized, with major pathways being ester glucuronide formation and β-oxidation. asm.org
The pharmacokinetic properties can be finely tuned by structural modifications. For example, α-fluorination of 4-ene VPA was shown to prevent its metabolism via β-oxidation, which in turn eliminated its associated hepatotoxicity, demonstrating that altering metabolic pathways can drastically change a compound's biological profile without major changes to its initial serum concentration profile. The introduction of certain chemical groups can also influence PK properties; for instance, a trimethylsilyl (B98337) group can affect a compound's absorption, distribution, metabolism, and excretion (ADMET).
The ester group itself is a key determinant of metabolism. Hydrolysis of esters is a common metabolic route, and the rate of this hydrolysis can be influenced by steric factors; for example, ethyl esters may exhibit reduced reactivity compared to methyl esters due to increased steric bulk. ehs-support.com Unsaturated fatty acids can also influence the metabolism of other drugs by interacting with hepatic microsomal enzymes, such as cytochrome P-450.
Anti-inflammatory and Antimicrobial Research
Environmental Fate and Degradation Processes
This compound is classified as a volatile organic compound (VOC), which largely dictates its environmental fate. As a VOC, it is likely to evaporate readily from surfaces and be mobile in the environment, dispersing rapidly in the air. Persistence in the environment is considered unlikely.
In the atmosphere, the degradation of VOCs is primarily driven by photochemical oxidation reactions. These processes involve reactions with hydroxyl (OH) radicals during the day, nitrate (B79036) (NO₃) radicals at night, and ozone (O₃). These reactions transform the VOCs into more polar, water-soluble compounds, which are eventually removed from the atmosphere through wet or dry deposition. The ultimate end products of these atmospheric reaction chains are typically water vapor and carbon dioxide.
Biodegradability
One production method for a related compound, 2-methyl-2-pentenoic acid, highlights the use of water as a solvent to minimize environmental impact, suggesting a move towards greener synthesis processes in the chemical industry. google.com While direct and detailed experimental studies on the biodegradability of this compound are not extensively documented in the provided search results, the consensus on similar short-chain unsaturated esters points towards ready degradation.
Table 1: Environmental Persistence Profile of Related Compounds
| Compound Name | Persistence Profile | Source |
|---|---|---|
| 2-Methyl-2-pentenoic acid | Persistence is unlikely, based on information available. | fishersci.se |
| Methyl 4-methyl-2-pentenoate | Persistence is unlikely, based on information available. | thermofisher.com |
| 4-Pentenoic acid, 2-methyl- | Persistence is unlikely, based on information available. | thermofisher.com |
Potential for Bioaccumulation
Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be metabolized or excreted. The potential for a chemical to bioaccumulate is often related to its lipophilicity (fat-solubility), commonly estimated by the octanol-water partition coefficient (LogP).
For this compound and its analogues, the potential for bioaccumulation is generally regarded as low. fishersci.sethermofisher.comthermofisher.com Safety data for 2-methyl-2-pentenoic acid and methyl 4-methyl-2-pentenoate explicitly state that bioaccumulation is unlikely. fishersci.sethermofisher.com This is consistent with the chemical nature of these small, relatively water-soluble esters. The computed XLogP3-AA value for this compound is 1.4, which indicates a low potential for partitioning into fatty tissues. nih.gov
Table 2: Bioaccumulation Potential and Physicochemical Properties
| Compound Name | Bioaccumulation Potential | XLogP3-AA Value | Source |
|---|---|---|---|
| This compound | Low (inferred) | 1.4 | nih.gov |
| 2-Methyl-2-pentenoic acid | Unlikely | - | fishersci.se |
| Methyl 4-methyl-2-pentenoate | Unlikely | - | thermofisher.com |
| 4-Pentenoic acid, 2-methyl- | Unlikely | - | thermofisher.com |
Ecological Significance (e.g., Pheromone Components)
While this compound itself is utilized as a flavoring and fragrance agent, its structural motif is found in several compounds of significant ecological importance, particularly as components of insect pheromones. evitachem.com Pheromones are chemical signals used by insects for communication, including mate attraction, aggregation, and trail marking. The specificity of these chemical signals makes them valuable tools in integrated pest management (IPM) programs.
Several derivatives of this compound have been identified as key pheromone components for various insect species:
Neotropical Root Weevil (Diaprepes abbreviatus) : A male-produced pheromone was identified as methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate . researchgate.netresearchgate.netnih.gov This unsaturated hydroxy-ester attracts females for mating. researchgate.netresearchgate.net In laboratory bioassays, female weevils moved upwind towards the synthetic pheromone. researchgate.net
Larger Grain Borer (Prostephanus truncatus) : The major component of the male-produced aggregation pheromone was identified as 1-methylethyl (2E)-2-methyl-2-pentenoate . nih.gov This compound, given the trivial name "trunc-call 1," elicits electrophysiological and behavioral responses in both male and female beetles and is attractive to them in the field. nih.gov
Mediterranean Fruit Fly (Ceratitis capitata) : The synthetic pheromone lure known as Dominicalure is a mixture that includes (2E)-(1S)-1-methylbutyl 2-methyl-2-pentenoate . ontosight.ai This lure is highly attractive to male flies and is used in traps for monitoring and controlling fruit fly populations. ontosight.ai
These examples underscore the ecological role of compounds structurally related to this compound. The specific arrangement of functional groups and stereochemistry is crucial for their biological activity as pheromones.
Table 3: this compound Analogues as Insect Pheromone Components
| Pheromone Component Name | Insect Species | Pheromone Function | Source |
|---|---|---|---|
| Methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate | Neotropical Root Weevil (Diaprepes abbreviatus) | Attracts females for mating | researchgate.netresearchgate.netnih.gov |
| 1-Methylethyl (2E)-2-methyl-2-pentenoate | Larger Grain Borer (Prostephanus truncatus) | Aggregation | nih.gov |
| (2E)-(1S)-1-methylbutyl 2-methyl-2-pentenoate | Mediterranean Fruit Fly (Ceratitis capitata) | Male attractant (component of Dominicalure) | ontosight.ai |
Q & A
Q. What are the established synthetic routes for Methyl 2-pentenoate, and how do reaction conditions influence yield and isomer purity?
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral peaks assigned?
Methodological Answer:
- NMR : ¹H NMR (CDCl₃) shows α,β-unsaturated ester signals: δ 5.8–6.3 ppm (vinyl protons), δ 3.7 ppm (methoxy group). ¹³C NMR confirms carbonyl (δ 167 ppm) and ester oxygen (δ 52 ppm) .
- GC-MS : Base peak at m/z 85 (C₅H₉O₂⁺) and fragmentation patterns distinguish isomers.
Best Practice: Cross-validate with IR (C=O stretch ~1720 cm⁻¹) and HPLC for quantitative isomer analysis .
Q. How does this compound’s reactivity differ in nucleophilic additions compared to saturated esters?
Methodological Answer: The α,β-unsaturation enables conjugate addition reactions. For example, Grignard reagents add to the β-carbon, forming γ,δ-unsaturated esters. Kinetic studies (UV-Vis monitoring) show higher reactivity in polar aprotic solvents (e.g., THF) due to stabilized transition states . Experimental Design:
- Use stopped-flow techniques to measure rate constants.
- Compare with methyl pentanoate controls to isolate unsaturation effects.
Advanced Research Questions
Q. How can computational chemistry (DFT) predict regioselectivity in this compound’s catalytic hydrogenation?
Methodological Answer: Density Functional Theory (B3LYP/6-31G*) models reveal transition-state energies for hydrogenation at α vs. β positions. Solvent effects (e.g., ethanol vs. hexane) are incorporated via PCM. Key findings:
- β-hydrogenation is favored (ΔG‡ = 28 kcal/mol vs. 32 kcal/mol for α).
- Catalyst surface interactions (Pd/C) shift selectivity; validate with kinetic isotope effects .
Data Table:
| Position | ΔG‡ (kcal/mol) | Selectivity (%) | Catalyst |
|---|---|---|---|
| α | 32 | 15 | Pd/C |
| β | 28 | 85 | Pd/C |
Q. What contradictions exist in reported kinetic data for this compound’s Diels-Alder reactions, and how can they be resolved?
Methodological Answer: Discrepancies in rate constants (e.g., cycloaddition with cyclopentadiene) arise from solvent purity and diene stability. Resolution Steps:
Control Experiments : Use freshly distilled diene and anhydrous solvents.
Calorimetry : Compare ΔH‡ values to identify side reactions.
Meta-Analysis : Apply Arrhenius plots to datasets from NIST and EPA DSSTox .
Key Insight: Literature outliers often omit trace water effects, which accelerate retro-Diels-Alder pathways .
Q. How can this compound be functionalized to produce bio-active derivatives, and what assays validate their activity?
Methodological Answer:
- Synthetic Strategy : Introduce amine groups via Michael addition (e.g., benzylamine) for antimicrobial testing.
- Assays :
- Antibacterial: Broth microdilution (MIC against E. coli).
- Cytotoxicity: MTT assay on HEK-293 cells (IC₅₀ calculation).
Data Interpretation : Structure-activity relationships (SAR) require multivariate regression to isolate electronic vs. steric effects .
Q. What environmental degradation pathways dominate for this compound, and how are half-lives measured under varying conditions?
Methodological Answer:
- Hydrolysis : Monitor pH-dependent ester cleavage (HPLC). Half-life (t₁/₂) ranges from 48 hrs (pH 2) to 12 hrs (pH 10).
- Photolysis : Use UV chambers (λ = 254 nm) with actinometry controls.
Advanced Tool : LC-MS/MS identifies degradation byproducts (e.g., 2-pentenoic acid) .
Guidelines for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
